3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane
Overview
Description
((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane: is an organic compound with the molecular formula C6H8F4O2 . It is also known by its systematic name, 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane . This compound is notable for its inclusion of fluorine atoms, which impart unique chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane involves the reaction of 1,2-epoxy-3-chloropropane with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium hydroxide . The reaction is typically carried out in a solvent like cyclohexane under reflux conditions . The process involves the following steps:
Mixing: 1,2-epoxy-3-chloropropane and 2,2,3,3-tetrafluoropropanol are mixed in a molar ratio of approximately 4.8:1.
Addition of Base: A 40% aqueous solution of potassium hydroxide is added dropwise to the reaction mixture.
Reflux: The mixture is heated under reflux, allowing the reaction to proceed while water is continuously removed.
Separation: After the reaction is complete, the mixture is cooled, filtered to remove potassium chloride, and the solvent is evaporated under reduced pressure.
Industrial Production Methods:
Industrial production of ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted alcohols, amines, and thiols.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane is used as a monomer in the synthesis of fluorinated polyurethanes . These polymers exhibit unique properties such as high strength, elasticity, and resistance to chemicals and solvents .
Biology and Medicine:
The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs . Its fluorinated nature enhances the bioavailability and stability of the drugs .
Industry:
In the industrial sector, ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane is used in the production of specialty coatings and adhesives . These products benefit from the compound’s resistance to heat, chemicals, and environmental degradation .
Mechanism of Action
The mechanism of action of ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane involves its ability to undergo nucleophilic attack due to the presence of the epoxide ring. This makes it reactive towards various nucleophiles, leading to the formation of stable products . The fluorine atoms in the compound enhance its stability and reactivity by influencing the electron density around the epoxide ring .
Comparison with Similar Compounds
((2,2,3,3-Tetrafluoropropyl)oxirane): Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
((2,2,3,3-Tetrafluoropropoxy)ethane): Contains an ethane backbone instead of an epoxide ring, resulting in different chemical properties.
Uniqueness:
((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane is unique due to its combination of an epoxide ring and fluorinated side chain. This combination imparts both high reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O2/c7-5(8)6(9,10)3-11-1-4-2-12-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATKALAKXGFGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880230 | |
Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-26-4 | |
Record name | 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19932-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2,2,3,3-tetrafluoropropoxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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